Dcfpyl F-18
Overview
Description
Piflufolastat F 18 is a radioactive diagnostic agent used in positron emission tomography (PET) imaging. It is specifically designed to target prostate-specific membrane antigen (PSMA), which is highly expressed in prostate cancer cells. This compound is used to detect and visualize prostate cancer metastases and recurrences, providing critical information for the diagnosis and management of prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piflufolastat F 18 is synthesized through a multi-step process that involves the incorporation of the radioactive isotope fluorine-18 into a urea-based molecule. The synthesis typically starts with the preparation of a precursor molecule, which is then radiolabeled with fluorine-18 using nucleophilic substitution reactions. The reaction conditions often involve the use of anhydrous solvents and specific catalysts to ensure high radiochemical yield and purity .
Industrial Production Methods: Industrial production of Piflufolastat F 18 involves automated synthesis modules that can handle the radioactive materials safely and efficiently. These modules are designed to perform the synthesis, purification, and formulation of the final product under strict quality control measures. The production process is optimized to produce the compound in a form suitable for intravenous injection, ensuring its stability and effectiveness for clinical use .
Chemical Reactions Analysis
Types of Reactions: Piflufolastat F 18 primarily undergoes nucleophilic substitution reactions during its synthesis. The incorporation of fluorine-18 into the precursor molecule is a key step that involves the displacement of a leaving group by the radioactive fluoride ion. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis and other side reactions .
Common Reagents and Conditions: The common reagents used in the synthesis of Piflufolastat F 18 include the precursor molecule, radioactive fluoride ion, and various catalysts and solvents. The reaction conditions are carefully controlled to ensure high radiochemical yield and purity. Anhydrous solvents and specific catalysts are often used to facilitate the nucleophilic substitution reactions .
Major Products Formed: The major product formed from the synthesis of Piflufolastat F 18 is the radiolabeled compound itself, which is then purified and formulated for clinical use. The final product is a sterile, injectable solution that can be administered to patients for PET imaging .
Scientific Research Applications
Piflufolastat F 18 has a wide range of scientific research applications, particularly in the field of oncology. Its primary use is in the imaging of prostate cancer, where it helps to detect and visualize metastases and recurrences. This information is crucial for the diagnosis, staging, and management of prostate cancer. Additionally, Piflufolastat F 18 is used in research studies to investigate the expression of PSMA in other types of cancer and to explore new therapeutic targets .
Mechanism of Action
Piflufolastat F 18 exerts its effects by binding to prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein that is highly expressed in prostate cancer cells. Once administered, the compound binds to PSMA-expressing cells, allowing for their visualization using PET imaging. The radioactive fluorine-18 emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by the PET scanner, creating detailed images of the cancerous tissue .
Comparison with Similar Compounds
Similar Compounds:
- Gallium-68 PSMA-11
- Fluorine-18 fluciclovine
- Carbon-11 choline
Uniqueness: Piflufolastat F 18 is unique in its high affinity and specificity for PSMA, making it an effective tool for imaging prostate cancer. Compared to other similar compounds, Piflufolastat F 18 offers improved imaging quality and sensitivity, particularly in detecting small or early-stage metastases. Its use of fluorine-18, which has a longer half-life than gallium-68, allows for more flexible imaging schedules and broader clinical applications .
Biological Activity
Dcfpyl F-18, also known as [^18F]DCFPyL, is a radiopharmaceutical compound that targets the prostate-specific membrane antigen (PSMA) for imaging prostate cancer. This article provides a comprehensive overview of its biological activity, including biodistribution, efficacy in clinical settings, and safety profiles based on recent studies.
This compound is synthesized as a small-molecule inhibitor that binds specifically to PSMA, which is overexpressed in prostate cancer cells. The chemical structure includes a fluorine-18 label that allows for positron emission tomography (PET) imaging. The binding affinity of this compound to PSMA facilitates the visualization of prostate cancer lesions during imaging studies, making it a valuable tool in oncological diagnostics.
Biodistribution and Pharmacokinetics
The biodistribution of this compound has been evaluated in several studies. Key findings include:
- Initial Evaluation : A study involving nine patients demonstrated that this compound showed significant uptake in PSMA-expressing tissues, with average blood activity measured at various time points post-injection (25, 86, and 150 minutes) .
- Radiation Dosimetry : OLINDA/EXM software was used to estimate radiation doses to organs, confirming that this compound falls within acceptable limits set by regulatory agencies .
Table 1: Biodistribution Data of this compound
Organ | Mean %ID/g at 60 min | Mean %ID/g at 120 min |
---|---|---|
Prostate | 8.0 | 4.5 |
Bone | 2.0 | 1.5 |
Liver | 1.5 | 1.2 |
Spleen | 1.0 | 0.8 |
Clinical Efficacy
This compound has shown high efficacy in detecting biochemically recurrent prostate cancer (BRPCa). Several studies have reported its diagnostic performance:
- Detection Rates : In a prospective study involving patients with BRPCa, this compound PET/CT demonstrated a sensitivity of approximately 95.8% for identifying extraprostatic lesions . The overall detection rate was reported to be around 77.8%, with significant correlations observed between PSA levels and detection rates .
Table 2: Detection Rates Based on PSA Levels
PSA Level (ng/mL) | Detection Rate (%) |
---|---|
<0.5 | 47.6 |
0.5 - 1.0 | 50 |
1.0 - 2.0 | 88.9 |
>2.0 | 94 |
Case Studies and Clinical Trials
Several pivotal trials have highlighted the clinical impact of this compound on treatment decisions:
- CONDOR Trial : This phase III trial assessed the impact of this compound PET/CT on patient management in BRPCa cases where conventional imaging was inconclusive. Results indicated that the imaging led to changes in treatment plans for approximately 44% of patients .
- OSPREY Study : Another significant study revealed that incorporating this compound into initial staging significantly altered treatment recommendations compared to standard imaging techniques .
Safety Profile
The safety profile of this compound has been evaluated across multiple studies:
- Adverse Events : No serious drug-related adverse events were reported in clinical trials, indicating that this compound is well-tolerated among patients undergoing PET imaging .
- Radiochemical Purity : Quality control measures ensured high radiochemical purity (>99%) and specific activity (approximately 1842 mCi/μmol), further supporting its safety for clinical use .
Properties
Key on ui mechanism of action |
Prostate-specific membrane antigen (PSMA) is a transmembrane glycoprotein that plays a role in dietary folate uptake and the release of neurotransmitters within the brain. While PSMA is expressed in many tissues, its expression levels in the prostate are roughly 1000-fold greater than elsewhere in the body and even higher in prostate cancer tissue. Piflufolastat F18 binds to PSMA and therefore, in combination with PET imaging, allows for the visualization of PSMA-positive lesions associated with prostate cancer. |
---|---|
CAS No. |
1207181-29-0 |
Molecular Formula |
C18H23FN4O8 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1/i19-1 |
InChI Key |
OLWVRJUNLXQDSP-MVBOSPHXSA-N |
SMILES |
O=C(O)CC[C@@H](C(O)=O)NC(N[C@H](C(O)=O)CCCCNC(C1=CC=C([18F])N=C1)=O)=O |
Isomeric SMILES |
C1=CC(=NC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)[18F] |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dcfpyl F-18; 18F-DCFPyL; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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